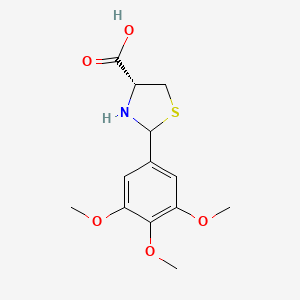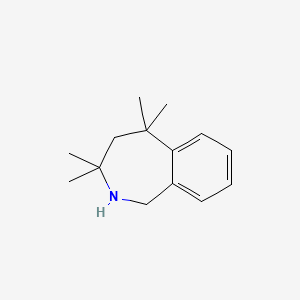
3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methyl groups and a tetrahydrobenzazepine core, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves several steps, including the formation of the benzazepine ring and the introduction of methyl groups. One common synthetic route starts with the cyclization of appropriate precursors under controlled conditions, followed by methylation reactions to introduce the four methyl groups at specific positions on the benzazepine ring. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application and the nature of the interactions involved.
Vergleich Mit ähnlichen Verbindungen
3,3,5,5-tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different substituents or functional groups.
This compound: Another related compound with variations in the ring structure or methyl group positions
Eigenschaften
IUPAC Name |
3,3,5,5-tetramethyl-2,4-dihydro-1H-2-benzazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-13(2)10-14(3,4)15-9-11-7-5-6-8-12(11)13/h5-8,15H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIQGKWQWULFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NCC2=CC=CC=C21)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2544102.png)
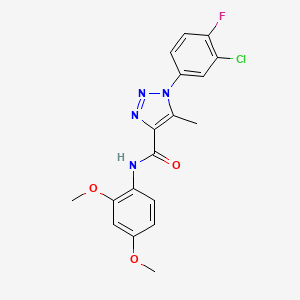
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2544104.png)
![(3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2544105.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid](/img/structure/B2544106.png)
![Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B2544109.png)
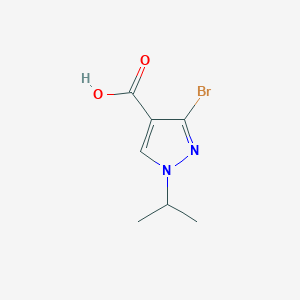
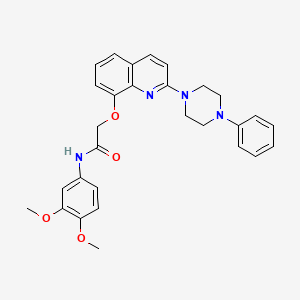
![ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2544115.png)
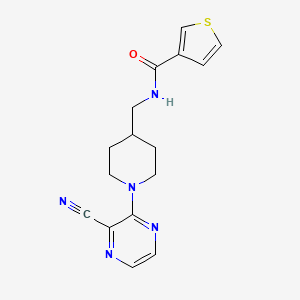
![ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2544121.png)
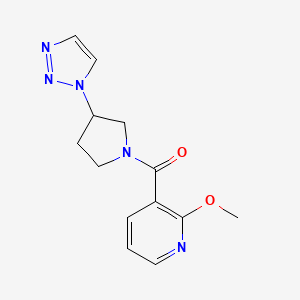
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2544124.png)
